

# Physical and chemical properties of (3-Methyloxolan-3-yl)methanamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	(3-Methyloxolan-3-yl)methanamine
Cat. No.:	B1395352
	<a href="#">Get Quote</a>

An In-depth Technical Guide to **(3-Methyloxolan-3-yl)methanamine**

## Section 1: Introduction and Strategic Importance

**(3-Methyloxolan-3-yl)methanamine** is a substituted heterocyclic amine built upon a tetrahydrofuran (also known as oxolane) scaffold. The strategic incorporation of the oxolane ring is a recurrent motif in modern medicinal chemistry. This five-membered cyclic ether is often employed as a versatile bioisostere for other functionalities and serves to modulate the physicochemical properties of a lead compound. Its presence can enhance aqueous solubility, improve metabolic stability, and refine the conformational rigidity required for potent receptor binding.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of **(3-Methyloxolan-3-yl)methanamine**. It details its structural and spectroscopic characteristics, plausible synthetic routes, and critical safety protocols, establishing a foundational understanding for its application as a building block in the synthesis of novel chemical entities.

## Section 2: Compound Identification and Molecular Structure

Precise identification is paramount for sourcing and regulatory compliance. **(3-Methyloxolan-3-yl)methanamine** is characterized by a tetrahydrofuran ring substituted at the 3-position with both a methyl group and an aminomethyl group.

Identifier	Value
IUPAC Name	(3-Methyloxolan-3-yl)methanamine
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO[1]
Molecular Weight	115.18 g/mol [1]
InChI Key	BIHDPCZORCLZAJ-UHFFFAOYSA-N[1]

```
digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

// Atom nodes
N [label="NH2", pos="1.5,-0.5!"];
C_amine [label="CH2", pos="0.5,0!"];
C3 [label="C", pos="-0.5,0!"];
C_methyl [label="CH3", pos="-1.5,-0.5!"];
C2 [label="CH2", pos="-1,1!"];
O [label="O", pos="0,1.5!"];
C5 [label="CH2", pos="1,1!"];
C4 [label="CH2", pos="-0.5,-1!"];

// Bonds
N -- C_amine;
C_amine -- C3;
C3 -- C_methyl;
C3 -- C2;
C2 -- O;
O -- C5;
C5 -- C4;
C4 -- C3;
}
```

Caption: 2D Structure of **(3-Methyloxolan-3-yl)methanamine**.

## Section 3: Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and pharmacokinetic behavior. The data presented below is a consolidation of available information and expert analysis based on structurally analogous compounds.

Property	Value / Observation	Source / Justification
Appearance	Liquid at room temperature.	<a href="#">[1]</a>
Purity	Commercially available at $\geq 95.0\%$ .	<a href="#">[1]</a>
pKa (Predicted)	$\sim 9.5 - 10.5$	Based on the pKa of structurally related (tetrahydrofuran-3-yl)methanamine ( $\sim 9.96$ ), the primary amine is expected to be strongly basic. <a href="#">[2]</a>
Solubility	Expected to be soluble in water and polar organic solvents. The hydrochloride salt form would exhibit enhanced aqueous solubility.	The presence of amine and ether functionalities facilitates hydrogen bonding.
Hygroscopicity	The hydrochloride salt form is predicted to be hygroscopic, readily absorbing atmospheric moisture. <a href="#">[2]</a>	This is a common characteristic for amine hydrochloride salts. <a href="#">[2]</a>

## Section 4: Spectroscopic Characterization Profile (Predicted)

While specific spectral data is not widely published, a predictive analysis based on the molecular structure provides a reliable guide for characterization.

- $^1\text{H}$  NMR Spectroscopy:

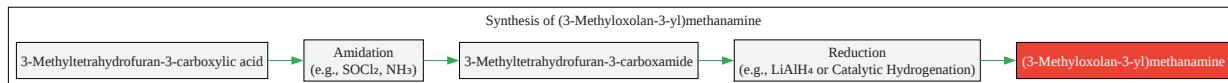
- $\delta \sim 2.5\text{-}3.0$  ppm: A singlet corresponding to the two protons of the aminomethyl group ( $-\text{CH}_2\text{-NH}_2$ ).
- $\delta \sim 3.5\text{-}4.0$  ppm: A series of multiplets for the six protons on the oxolane ring ( $-\text{CH}_2\text{-O-CH}_2\text{-CH}_2-$ ).
- $\delta \sim 1.0\text{-}1.3$  ppm: A singlet for the three protons of the methyl group ( $-\text{CH}_3$ ).

- $\delta$  (variable): A broad singlet for the two amine protons (-NH<sub>2</sub>), which may exchange with D<sub>2</sub>O.
- <sup>13</sup>C NMR Spectroscopy:
  - Six distinct signals are expected.
  - $\delta$  ~65-75 ppm: Carbons adjacent to the ether oxygen.
  - $\delta$  ~45-55 ppm: The aminomethyl carbon (-CH<sub>2</sub>-NH<sub>2</sub>).
  - $\delta$  ~40-50 ppm: The quaternary carbon at the 3-position.
  - $\delta$  ~20-30 ppm: The methyl carbon (-CH<sub>3</sub>) and the remaining ring carbon.
- Infrared (IR) Spectroscopy:
  - ~3300-3400 cm<sup>-1</sup>: Two distinct N-H stretching bands, characteristic of a primary amine.
  - ~2850-3000 cm<sup>-1</sup>: C-H stretching bands for aliphatic groups.
  - ~1600 cm<sup>-1</sup>: N-H scissoring (bending) vibration.
  - ~1100 cm<sup>-1</sup>: A strong C-O-C stretching band, characteristic of the ether linkage in the ring.
- Mass Spectrometry (EI):
  - Molecular Ion (M<sup>+</sup>): A peak at m/z = 115.
  - Major Fragments: Expect fragmentation patterns involving the loss of the aminomethyl group or cleavage of the tetrahydrofuran ring.

## Section 5: Synthesis and Chemical Reactivity

### Plausible Synthetic Pathway

A logical and efficient synthesis can be adapted from established methods for related structures, such as the synthesis of (tetrahydrofuran-3-yl)methanamine.<sup>[3]</sup> A plausible route involves the reductive amination of a ketone precursor.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

## Experimental Protocol (Conceptual)

- Amide Formation: 3-Methyltetrahydrofuran-3-carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride ( $\text{SOCl}_2$ ). The resulting acyl chloride is then carefully reacted with an excess of ammonia (aqueous or gaseous) to form 3-methyltetrahydrofuran-3-carboxamide.
- Reduction to Amine: The intermediate carboxamide is subsequently reduced. This can be achieved using a powerful reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere can be employed for a safer, more scalable process.<sup>[4]</sup>
- Purification: The final product is isolated and purified via distillation under reduced pressure following an appropriate aqueous workup to remove inorganic byproducts.

## Chemical Reactivity Insights

- Nucleophilicity: The primary amine group is a potent nucleophile and will readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (via reductive amination).
- Basicity: As a strong base, it will form salts with acids. The hydrochloride salt is common for improving handling and solubility.<sup>[2]</sup>
- Ether Stability: The tetrahydrofuran ring is generally stable but can be cleaved under harsh acidic conditions. Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration.<sup>[5][6]</sup>

## Section 6: Applications in Drug Discovery and Development

While specific applications of **(3-Methyloxolan-3-yl)methanamine** are not extensively documented in public literature, its value lies in its utility as a specialized chemical building block. The combination of a constrained, polar oxolane ring with a reactive primary amine at a quaternary center offers unique advantages in drug design.

- **Scaffold Hopping and Bioisosterism:** The 3,3-disubstituted oxolane core can serve as a bioisosteric replacement for less stable or less soluble groups, such as gem-dimethyl or cyclobutyl moieties, while introducing a hydrogen bond acceptor (the ether oxygen).
- **Improved Physicochemical Properties:** Incorporating this fragment into a larger molecule can disrupt planarity, decrease the melting point, and enhance aqueous solubility, which are often desirable modifications to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
- **Access to Novel Chemical Space:** As a key intermediate, it allows for the synthesis of a diverse library of compounds for screening. The primary amine serves as a handle for attaching the scaffold to a core molecule or for further elaboration. Related oxetane and oxolane amines are key intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[\[3\]](#)[\[7\]](#)

## Section 7: Safety, Handling, and Storage

Given the lack of a specific safety data sheet for this exact compound, precautions should be based on analogous structures like (tetrahydrofuran-3-yl)methanamine and other substituted tetrahydrofurans.[\[5\]](#)[\[8\]](#)

Hazard Category	Precautionary Statement
Flammability	Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[5]
Acute Toxicity / Irritation	Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed. Avoid contact with skin and eyes. Do not breathe vapor or mist.[8]
Personal Protection	Wear protective gloves, safety glasses with side-shields or goggles, and flame-retardant protective clothing.[5][8]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[6][8]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from ignition sources and oxidizing agents. May require storage under an inert atmosphere.[9]

#### Emergency Procedures:

- Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[8]
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

## Section 8: References

- National Center for Biotechnology Information. (3-Methyloxetan-3-yl)methanamine. PubChem Compound Summary for CID 15789550. Retrieved from --INVALID-LINK--.
- CymitQuimica. **(3-METHYLOXOLAN-3-YL)METHANAMINE**. Retrieved from --INVALID-LINK--.
- Sigma-Aldrich. Safety Data Sheet for 2-Methyltetrahydrofuran. Retrieved from --INVALID-LINK--.

- National Center for Biotechnology Information. N-methyloxolan-3-amine. PubChem Compound Summary for CID 22225706. Retrieved from --INVALID-LINK--.
- Fisher Scientific. Safety Data Sheet for 2-Methyltetrahydrofuran. Retrieved from --INVALID-LINK--.
- ChemicalBook. (Tetrahydrofuran-3-yl)methanamine Safety Data Sheet. Retrieved from --INVALID-LINK--.
- Sigma-Aldrich. Safety Data Sheet for Tetrahydrofuran. Retrieved from --INVALID-LINK--.
- Smolecule. (2-Methyloxolan-3-yl)methanamine;hydrochloride. Retrieved from --INVALID-LINK--.
- National Center for Biotechnology Information. (Tetrahydrofuran-3-yl)methanamine. PubChem Compound Summary for CID 10898660. Retrieved from --INVALID-LINK--.
- Sigma-Aldrich. 3-Methyloxolan-3-amine hydrochloride. Retrieved from --INVALID-LINK--.
- National Center for Biotechnology Information. (3R)-3-methyloxolane. PubChem Compound Summary for CID 641509. Retrieved from --INVALID-LINK--.
- TCI Chemicals. Safety Data Sheet for 3-(Aminomethyl)tetrahydrofuran. Retrieved from --INVALID-LINK--.
- Ark Pharma Scientific Limited. (3-methyloxolan-3-yl)methanol. Retrieved from --INVALID-LINK--.
- Sigma-Aldrich. 1-(2-methyloxolan-3-yl)methanamine. Retrieved from --INVALID-LINK--.
- PubChemLite. (3-methyloxetan-3-yl)methanamine. Retrieved from --INVALID-LINK--.
- PubChemLite. (oxolan-3-yl)methanamine hydrochloride. Retrieved from --INVALID-LINK--.
- Connect Journals. Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Retrieved from --INVALID-LINK--.
- Google Patents. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran. Retrieved from --INVALID-LINK--.
- ChemicalBook. (Tetrahydrofuran-3-yl)methanamine synthesis. Retrieved from --INVALID-LINK--.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (3-METHYLOXOLAN-3-YL)METHANAMINE | CymitQuimica [cymitquimica.com]
- 2. Buy (2-Methyloxolan-3-yl)methanamine;hydrochloride [smolecule.com]
- 3. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 4. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]
- 9. 3-Methyloxolan-3-amine hydrochloride | 1423034-45-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical and chemical properties of (3-Methyloxolan-3-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1395352#physical-and-chemical-properties-of-3-methyloxolan-3-yl-methanamine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)